Avizafone mechanism of action
Avizafone mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Avizafone
Introduction
Avizafone, also known as pro-diazepam, is a water-soluble peptide prodrug of the benzodiazepine (B76468) diazepam.[1][2] Its design as a bioprecursor prodrug addresses the low aqueous solubility of diazepam, enhancing its utility in specific clinical and emergency scenarios, such as an antidote to organophosphate nerve agent poisoning.[1][2][3] Avizafone itself is biologically inactive; its therapeutic effects are realized upon its rapid enzymatic conversion to the pharmacologically active diazepam.[3] This guide provides a detailed examination of the mechanism of action of avizafone, from its biotransformation to its molecular interaction with the GABA-A receptor, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: From Prodrug to Active Metabolite
The primary mechanism of avizafone involves a two-step process: enzymatic conversion to diazepam, followed by the modulation of GABA-A receptors by diazepam.
-
Enzymatic Conversion: Avizafone is specifically designed to be hydrolyzed by enzymes in the blood, such as aminopeptidases, to release diazepam and lysine.[2][3][4] This biotransformation can also be achieved by co-administration with exogenous enzymes, such as Aspergillus oryzae protease or human aminopeptidase (B13392206) B, a strategy explored for rapid intranasal delivery.[5] The conversion process is rapid and efficient, leading to the formation of supersaturated solutions of diazepam, which provides a strong driving force for absorption across biological membranes.[6] Studies indicate the conversion may proceed through an open ring intermediate (ORI) before the formation of diazepam.
-
Pharmacodynamic Action of Diazepam: Once formed, diazepam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4][7] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, increasing the frequency of chloride channel opening.[8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing the characteristic sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.[4]
Quantitative Pharmacological Data
The efficiency of avizafone's conversion to diazepam and its subsequent absorption has been quantified in several studies. The data highlight the rapid kinetics and high bioavailability achievable with this prodrug strategy.
Table 1: Enzyme Kinetics for Avizafone Conversion
This table summarizes the kinetic parameters of avizafone conversion by a model enzyme, Aspergillus oryzae protease.
| Parameter | Value | Source |
| Michaelis Constant (KM) | 1,501 ± 232 µM | [3][6][9] |
| Maximum Velocity (Vmax) | 1,369 ± 94 µM/s | [3][6][9] |
Table 2: In Vivo Pharmacokinetics in Rats (Intranasal Administration)
This table presents key pharmacokinetic parameters from a study in rats following intranasal co-administration of avizafone with human aminopeptidase B.[5]
| Equivalent Diazepam Dose | Bioavailability (F) | Cmax (ng/mL) | Tmax (min) |
| 0.500 mg/kg | 77.8% ± 6.0% | 71.5 ± 9.3 | 5 |
| 1.00 mg/kg | 112% ± 10% | 388 ± 31 | 8 |
| 1.50 mg/kg | 114% ± 7% | 355 ± 187 | 5 |
Table 3: In Vivo Pharmacokinetics in Primates (vs. Diazepam)
This table compares the pharmacokinetic outcomes of avizafone versus diazepam injection in cynomolgus monkeys.
| Compound Administered | Molar Dose | Relative Plasmatic Load of Diazepam | Tmax of Diazepam | Cmax of Diazepam | Source |
| Avizafone | 0.7 µmol/kg | Lower than Diazepam | Faster than Diazepam | - | [10] |
| Diazepam | 0.7 µmol/kg | Higher than Avizafone | Slower than Avizafone | - | [10] |
| Avizafone | 1.0 µmol/kg | Similar to 0.7 µmol/kg Diazepam | Lower | Higher | [10] |
Experimental Protocols
The data presented above were generated from rigorous experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Enzyme Kinetics and Permeability Assay
This protocol describes the methods used to determine enzyme kinetics and the permeability of diazepam generated from avizafone across a cell monolayer.[6][9]
-
Cell Culture: Madin-Darby canine kidney II-wild type (MDCKII-wt) cells, a model for nasal epithelium, are cultured on permeable supports until a confluent monolayer is formed.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring Transepithelial Electrical Resistance (TEER) and by performing a lucifer yellow permeability assay.
-
Prodrug/Enzyme Solution: Avizafone is mixed with a converting enzyme (Aspergillus oryzae protease) in an assay buffer (pH 7.4) at 32°C.
-
Permeability Study: The avizafone-enzyme mixture is added to the apical side of the MDCKII-wt cell monolayer. Samples are collected from the basolateral side at various time points.
-
Concentration Analysis: Prodrug and drug concentrations in the collected samples are measured using High-Performance Liquid Chromatography (HPLC). A second derivative UV spectroscopy method can also be used to monitor the formation and potential precipitation of supersaturated diazepam.
-
Data Analysis: Enzyme kinetic parameters (KM, Vmax) are calculated from the rate of diazepam formation. The flux of diazepam across the monolayer is calculated and compared to control experiments using saturated diazepam solutions.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the methodology for assessing the absorption of diazepam after intranasal administration of avizafone in an animal model.[5][11]
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Formulation Preparation: Solutions of avizafone and the converting enzyme (human aminopeptidase B) are prepared in phosphate-buffered saline (PBS) and mixed immediately prior to administration.
-
Drug Administration: Animals are lightly anesthetized. A specific volume (e.g., 30 µL total) of the formulation is administered intranasally, split between the two nostrils, using a pipette.
-
Sample Collection: Blood samples are collected from the animals at predetermined time points (e.g., 2, 5, 10, 15, 30, 60 minutes) post-administration. Brain tissue may also be collected.
-
Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and brain tissue are processed to extract the drug and its metabolites.
-
Concentration Analysis: Drug concentrations (avizafone, diazepam) in the plasma and brain homogenates are quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and bioavailability (F), by comparison to an intravenous diazepam control group.
Conclusion
Avizafone represents a sophisticated application of prodrug chemistry to overcome the formulation challenges associated with diazepam. Its mechanism of action is fundamentally linked to its efficient and rapid enzymatic conversion into its active form. The resulting diazepam then functions as a classic benzodiazepine, enhancing GABAergic inhibition in the central nervous system. Quantitative studies have confirmed that this prodrug strategy allows for rapid absorption and high bioavailability, particularly via novel delivery routes like intranasal administration. The detailed experimental protocols provide a framework for the continued investigation and development of avizafone and similar prodrug systems for rapid therapeutic intervention.
References
- 1. Avizafone - Wikipedia [en.wikipedia.org]
- 2. tripsitter.com [tripsitter.com]
- 3. Avizafone Dihydrobromide - Diazepam Prodrug|CAS 60067-15-4 [benchchem.com]
- 4. drugintelligencebulletin.com [drugintelligencebulletin.com]
- 5. Intranasal Coadministration of a Diazepam Prodrug with a Converting Enzyme Results in Rapid Absorption of Diazepam in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avizafone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. sarms4muscle.com [sarms4muscle.com]
- 9. researchgate.net [researchgate.net]
- 10. Compared efficacy of diazepam or avizafone to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avizafone | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]
